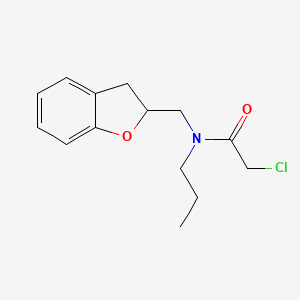![molecular formula C26H26N2O4S B2991217 N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide CAS No. 1251698-87-9](/img/structure/B2991217.png)
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
Unfortunately, there is limited information available about the physical and chemical properties of this specific compound.Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures related to N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide are frequently synthesized and evaluated for various biological activities. For example, the synthesis and biological properties of new piperidine substituted benzothiazole derivatives were explored, indicating that these compounds show promise in antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021). This suggests a potential area of application for compounds with similar structural features, focusing on antimicrobial properties.
Anticancer Potential
Further research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated these compounds as promising anticancer agents (Rehman et al., 2018). The study highlighted specific derivatives that exhibited strong anticancer activity, pointing to the significance of structural modifications in enhancing therapeutic efficacy against cancer.
Chemical Synthesis and Characterization
The synthesis and characterization of compounds are crucial steps in exploring their potential applications. For instance, the identification, isolation, and synthesis of seven novel impurities of the anti-diabetic drug Repaglinide were reported, emphasizing the importance of understanding chemical impurities in pharmaceutical compounds (Kancherla et al., 2018). This type of research is essential for ensuring drug safety and efficacy.
Novel Derivatives for Hypoglycemic Agents
N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators, demonstrating significant efficacy in lowering glucose levels in normal mice (Song et al., 2011). Such studies illustrate the potential of structurally related compounds in the development of new therapeutic agents for treating diabetes.
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research in this area.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-31-23-16-14-22(15-17-23)28(33(29,30)24-8-6-5-7-9-24)18-25-20(3)32-26(27-25)21-12-10-19(2)11-13-21/h5-17H,4,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBBTNZCWKQZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

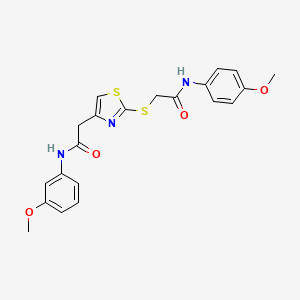
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine](/img/structure/B2991141.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
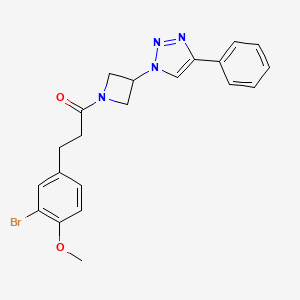
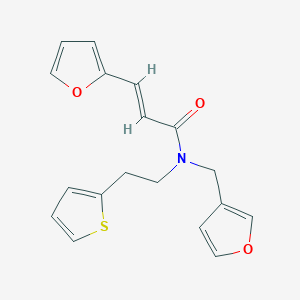
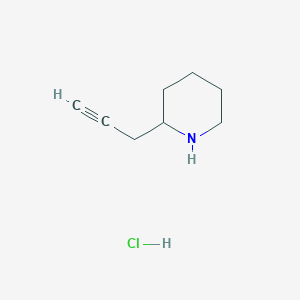
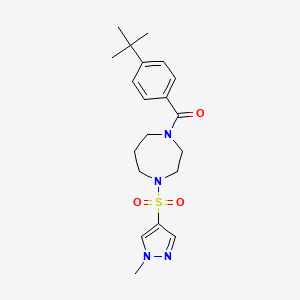

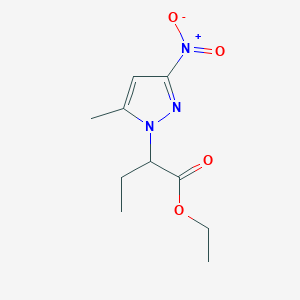
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)
